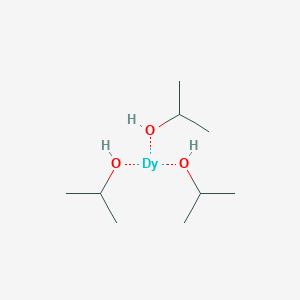
Dysprosium i-propoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium i-propoxide is a chemical compound that consists of dysprosium, a rare-earth element, and isopropoxide groups. Dysprosium is known for its unique magnetic properties and high thermal neutron absorption cross-section, making it valuable in various high-tech applications. This compound is used in the synthesis of dysprosium-containing materials and as a precursor in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium i-propoxide can be synthesized through the reaction of dysprosium chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows:
DyCl3+3NaOCH(CH3)2→Dy(OCH(CH3)2)3+3NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium i-propoxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form dysprosium oxide.
Hydrolysis: Reacts with water to form dysprosium hydroxide and isopropanol.
Substitution: Reacts with other alcohols to form different dysprosium alkoxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Requires the presence of other alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Dysprosium oxide (Dy₂O₃)
Hydrolysis: Dysprosium hydroxide (Dy(OH)₃) and isopropanol
Substitution: Various dysprosium alkoxides depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
Dysprosium i-propoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of dysprosium-containing materials, such as dysprosium oxide nanoparticles, which have applications in catalysis and magnetic materials.
Biology: Investigated for its potential use in biomedical imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
Wirkmechanismus
The mechanism of action of dysprosium i-propoxide involves its ability to undergo various chemical reactions, leading to the formation of dysprosium-containing compounds. These compounds can interact with molecular targets and pathways, depending on their specific applications. For example, in catalysis, dysprosium-containing materials can act as catalysts by providing active sites for chemical reactions. In biomedical applications, dysprosium compounds can enhance imaging contrast by interacting with magnetic fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dysprosium chloride (DyCl₃)
- Dysprosium nitrate (Dy(NO₃)₃)
- Dysprosium oxide (Dy₂O₃)
- Dysprosium acetate (Dy(CH₃COO)₃)
Uniqueness
Dysprosium i-propoxide is unique due to its specific chemical structure, which allows it to be used as a versatile precursor in the synthesis of various dysprosium-containing materials. Its ability to undergo hydrolysis and substitution reactions makes it valuable in different chemical processes. Additionally, its magnetic properties and reactivity with other compounds make it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H24DyO3 |
|---|---|
Molekulargewicht |
342.78 g/mol |
IUPAC-Name |
dysprosium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Dy/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI-Schlüssel |
IWDABVYEISORRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


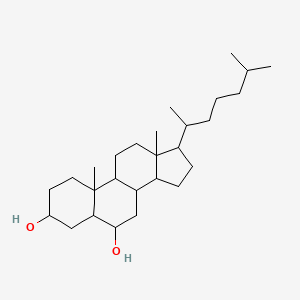
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

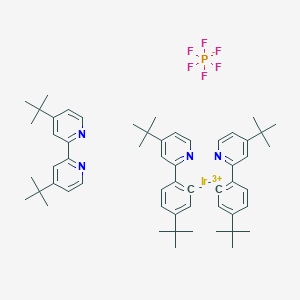
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)

![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
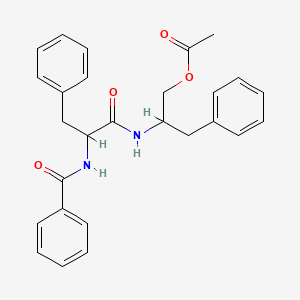
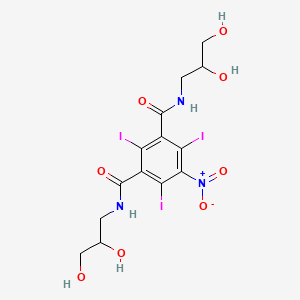
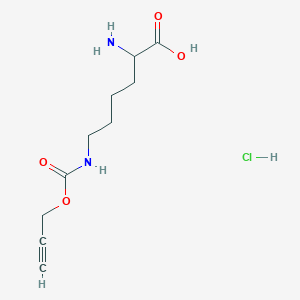
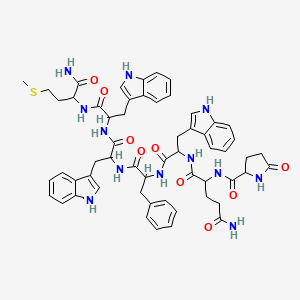

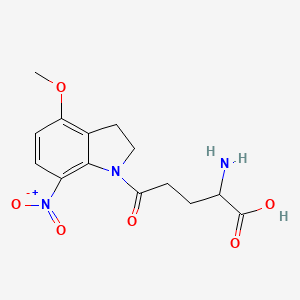
![7-[3-[3-Hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B13395588.png)
